

## An In-depth Technical Guide to the Thermochemical Properties of 4-Chloroheptane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **4-chloroheptane**. The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications. This document includes tabulated quantitative data, detailed experimental methodologies, and visualizations of relevant chemical pathways and experimental workflows.

### **Core Thermochemical Data**

The following tables summarize the key thermochemical properties of **4-chloroheptane**. The data is a combination of calculated values obtained using established computational methods and experimental data where available.

## Table 1: Calculated Thermochemical Properties of 4-Chloroheptane



Property	Symbol	Value	Units	Method
Standard Enthalpy of Formation (gas)	ΔfH°gas	-208.83	kJ/mol	Joback Method
Standard Gibbs Free Energy of Formation	ΔfG°	-6.31	kJ/mol	Joback Method
Enthalpy of Fusion	ΔfusH°	14.56	kJ/mol	Joback Method
Enthalpy of Vaporization	ΔvapH°	35.17	kJ/mol	Joback Method
Ideal Gas Heat Capacity (298.15 K)	Cp,gas	209.54	J/(mol·K)	Joback Method (Calculated)
Standard Molar Entropy (gas, 298.15 K)	S°gas	468.13	J/(mol·K)	Benson Method (Calculated)

Table 2: Experimental Thermochemical Data for 4-

**Chloroheptane** 

Reaction	Property	Value	Units	Phase
Isomerization to 3-Chloroheptane	ΔrH°	-0.23 ± 0.10	kJ/mol	Gas
Isomerization to 2-Chloroheptane	ΔrH°	-0.4 ± 0.2	kJ/mol	Gas

# Computational Methodology: Group Additivity Methods



Due to a lack of extensive experimental data for **4-chloroheptane**, computational methods are employed to estimate its thermochemical properties. The Joback and Benson group additivity methods are well-established techniques for this purpose.

### **Joback Method**

The Joback method estimates thermochemical properties by summing the contributions of individual functional groups within a molecule. For **4-chloroheptane** (C7H15Cl), the molecule is broken down into the following groups:

- 2 x -CH3
- 4 x -CH2-
- 1 x >CH-
- 1 x -Cl (non-aromatic)

The ideal gas heat capacity (Cp,gas) is calculated using the following equation:

Cp,gas = 
$$(\Sigma a - 37.93) + (\Sigma b + 0.210)T + (\Sigma c - 3.91 \times 10-4)T2 + (\Sigma d + 2.06 \times 10-7)T3$$

Using the standard group contributions at T = 298.15 K, the calculated ideal gas heat capacity is 209.54 J/(mol·K).

### **Benson Group Additivity Method**

The Benson method is another group contribution technique that is particularly useful for estimating standard molar entropy (S°). The groups for **4-chloroheptane** are:

- 2 x [C-(H)3(C)]
- 2 x [C-(H)2(C)2]
- 2 x [C-(H)2(C)(CCI)]
- 1 x [C-(H)(C)2(Cl)]



By summing the contributions of these groups and applying a symmetry correction, the standard molar entropy (S°gas) at 298.15 K is estimated to be 468.13 J/(mol·K).

# Experimental Protocol: Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid **4-chloroheptane** can be experimentally determined using Differential Scanning Calorimetry (DSC). The following protocol is a standard procedure for such measurements.

Objective: To determine the specific heat capacity (cp) of liquid **4-chloroheptane** as a function of temperature.

#### Apparatus:

- Differential Scanning Calorimeter (DSC)
- · Hermetically sealed aluminum pans and lids
- Microbalance
- Sapphire standard for calibration
- · High-purity nitrogen gas for purging

#### Procedure:

- Calibration:
  - Perform a baseline calibration by running the DSC with two empty, hermetically sealed aluminum pans over the desired temperature range (e.g., -50°C to 150°C) at a constant heating rate (e.g., 10°C/min).
  - Calibrate the heat flow and temperature using a certified sapphire standard. A known
    mass of the sapphire standard is placed in a sample pan and subjected to the same
    temperature program as the baseline run.



#### • Sample Preparation:

- Accurately weigh an empty aluminum sample pan and lid.
- Introduce a small amount of 4-chloroheptane (typically 5-10 mg) into the pan.
- Hermetically seal the pan to prevent any loss of sample due to volatilization during the experiment.
- Accurately weigh the sealed sample pan to determine the exact mass of the 4chloroheptane.

#### Measurement:

- Place the sealed sample pan in the sample holder of the DSC and an empty sealed pan as a reference.
- Equilibrate the sample at the starting temperature for a few minutes.
- Heat the sample at a constant rate (e.g., 10°C/min) through the desired temperature range.
- Record the heat flow as a function of temperature.

#### Data Analysis:

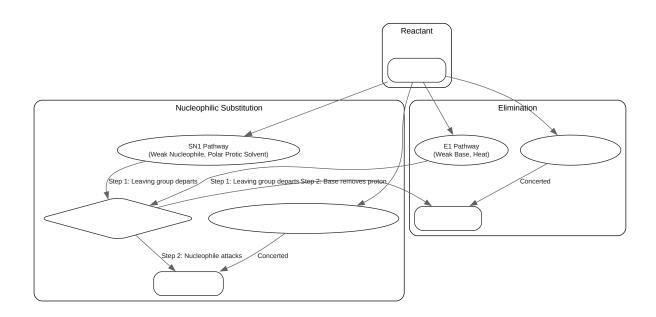
- Subtract the baseline curve from the sample and sapphire curves to obtain the net heat flow.
- The specific heat capacity of the sample (cp,sample) is calculated using the following equation: cp,sample = (Dsample / Dstd) x (mstd / msample) x cp,std where:
  - Dsample and Dstd are the vertical displacements from the baseline for the sample and standard, respectively.
  - msample and mstd are the masses of the sample and standard, respectively.
  - cp,std is the known specific heat capacity of the sapphire standard.



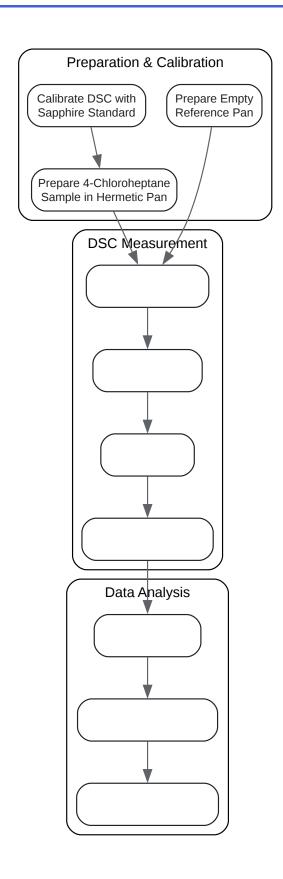
# **Visualizations Reaction Pathways of 4-Chloroheptane**

As a secondary haloalkane, **4-chloroheptane** can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The favored pathway depends on factors such as the nature of the nucleophile/base, the solvent, and the temperature.









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